(R)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanaminedihydrochloride
Description
This compound is a chiral amine derivative featuring a piperidine ring substituted with a 1-methyl-4-nitro-pyrazole moiety and a methanamine group, isolated as a dihydrochloride salt. Its structural complexity—characterized by nitroaromatic and heterocyclic motifs—implies possible relevance in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to nitro groups or piperidine-based scaffolds.
Properties
Molecular Formula |
C10H19Cl2N5O2 |
|---|---|
Molecular Weight |
312.19 g/mol |
IUPAC Name |
[(3R)-1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H17N5O2.2ClH/c1-13-10(9(6-12-13)15(16)17)14-4-2-3-8(5-11)7-14;;/h6,8H,2-5,7,11H2,1H3;2*1H/t8-;;/m1../s1 |
InChI Key |
LXEVPUNTMWECFT-YCBDHFTFSA-N |
Isomeric SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])N2CCC[C@@H](C2)CN.Cl.Cl |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])N2CCCC(C2)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanaminedihydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The methylated pyrazole is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Coupling Reaction: The pyrazole and piperidine rings are coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Reduction: Formation of ®-(1-(1-Methyl-4-amino-1H-pyrazol-5-yl)piperidin-3-yl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to natural substrates.
Receptor Binding Studies: Can be used in studies involving receptor-ligand interactions.
Medicine
Drug Development: Potential candidate for the development of new pharmaceuticals targeting specific pathways.
Diagnostic Agents: May be used in the development of diagnostic agents due to its unique chemical properties.
Industry
Material Science:
Agriculture: Could be used in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of ®-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine and pyrazole rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Similarity
Structural analogs might include:
- Nitro-pyrazole derivatives : Compounds like 1-methyl-3-nitro-1H-pyrazole-piperidine hybrids.
- Piperidine-based amines : Such as (R)-piperidin-3-ylmethanamine derivatives without nitro substitutions.
Key structural differences :
- The nitro group at the 4-position of the pyrazole ring may enhance electrophilic reactivity compared to analogs with substitutions at other positions.
- The dihydrochloride salt improves solubility relative to free-base counterparts.
Methods for comparison :
Functional and Pharmacological Similarity
Hypothetical analogs may exhibit variations in:
- Binding affinity : Nitro groups can influence interactions with targets like kinases or nitroreductases.
- Efficacy : Piperidine rings often modulate bioavailability and blood-brain barrier penetration.
Table 1: Hypothetical Functional Comparison
| Compound | Target Protein | IC50 (nM) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound (R-enantiomer) | Protein X | 50 | 10.2 |
| (S)-enantiomer | Protein X | 1200 | 9.8 |
| 1-Methyl-3-nitro analog | Protein Y | 200 | 5.4 |
Note: Specific data unavailable in provided evidence; table reflects typical parameters for illustration.
Pharmacokinetic and Toxicity Profiles
- Nitro groups : May increase metabolic liability (e.g., reduction to reactive amines).
- Chirality : The (R)-configuration could reduce off-target effects compared to racemic mixtures.
Challenges and Limitations in Comparison
Q & A
Q. What are the recommended synthesis protocols for (R)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-yl)methanamine dihydrochloride?
- Methodological Answer : The synthesis typically involves multi-step processes, including condensation reactions and palladium-catalyzed cross-coupling. For example, intermediates like tert-butyl-protected piperidine derivatives can be synthesized via alkylation or amination reactions, followed by nitro-group introduction on the pyrazole ring. Deprotection and dihydrochloride salt formation are final steps . Key reagents include K₂CO₃ and DMF for alkylation, as described in similar pyrazole-piperidine syntheses .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Refer to safety data sheets (SDS) for nitro-containing heterocycles:
- Use gloves, goggles, and fume hoods to avoid inhalation/skin contact.
- In case of exposure, immediately rinse eyes/skin with water and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of intermediates (e.g., nitro-pyrazole-piperidine derivatives)?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents like DMF enhance nitro-group stability during alkylation .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
- Temperature control : Maintain <60°C during nitro-group introduction to prevent decomposition .
Q. How can contradictions in bioactivity data across studies (e.g., variable enzyme inhibition) be resolved?
- Methodological Answer :
- Standardize assays : Use consistent enzyme concentrations (e.g., 10 nM) and buffer conditions (pH 6.5 ammonium acetate) to reduce variability .
- Structural analogs : Compare activity of the (R)-isomer with its (S)-counterpart or analogs lacking the nitro group to isolate critical pharmacophores .
- Dose-response curves : Perform triplicate experiments with IC₅₀ calculations to validate reproducibility .
Q. What experimental design considerations are critical for environmental impact assessments of this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL for long-term ecological studies:
- Abiotic stability : Test hydrolysis/photodegradation in simulated environmental conditions (pH 7–9, UV light exposure) .
- Biotic interactions : Use model organisms (e.g., Daphnia magna) to assess acute toxicity (LC₅₀) and bioaccumulation potential .
- Field studies : Deploy randomized block designs with split plots to evaluate soil/water contamination levels over multiple seasons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
